4-(3-Methylphenyl)piperidin-4-ol
Overview
Description
4-(3-Methylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a hydroxyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)piperidin-4-ol typically involves the reaction of 3-methylbenzaldehyde with piperidine under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach uses palladium and rhodium hydrogenation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or rhodium complexes.
Major Products
The major products formed from these reactions include various substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
4-(3-Methylphenyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been found to act as a CCR5 antagonist, which is a chemokine receptor involved in the entry of HIV-1 into cells. This interaction is believed to occur through a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Methylphenyl)piperidin-4-ol include:
- 1-methyl-4-phenylpiperidin-4-ol
- 4-(4-methylphenyl)piperidin-4-ol
- 4-(2-methylphenyl)piperidin-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For instance, the presence of the 3-methylphenyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(3-methylphenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOHIWHCKUFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543375 | |
Record name | 4-(3-Methylphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-57-9 | |
Record name | 4-(3-Methylphenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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